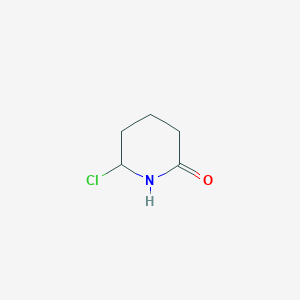
6-Chloropiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropiperidin-2-one is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a chlorine substituent at the sixth position This compound is a derivative of piperidine, which is a fundamental structure in many pharmaceuticals and bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropiperidin-2-one typically involves the chlorination of piperidin-2-one. One common method is the reaction of piperidin-2-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction proceeds via the formation of an intermediate chlorosulfonyl compound, which subsequently undergoes intramolecular cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as nickel or palladium, can further improve the reaction rate and selectivity. The process is optimized to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropiperidin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to 6-chloropiperidine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 6-Chloropiperidine.
Substitution: Various substituted piperidinones depending on the nucleophile used.
Scientific Research Applications
6-Chloropiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential as a building block in drug development, particularly for its role in synthesizing compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine substituent can enhance binding affinity and selectivity towards these targets. For instance, in enzyme inhibition, the compound may form a covalent bond with the active site, leading to irreversible inhibition. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Piperidin-2-one: Lacks the chlorine substituent, resulting in different reactivity and applications.
6-Bromopiperidin-2-one: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
2-Chloropyridine: Another chlorinated heterocycle but with a different ring structure and properties.
Properties
IUPAC Name |
6-chloropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO/c6-4-2-1-3-5(8)7-4/h4H,1-3H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGFLAOIZFTPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

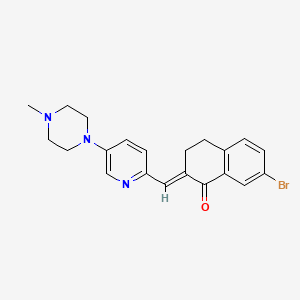
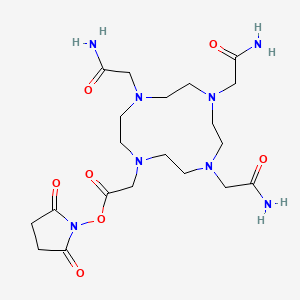
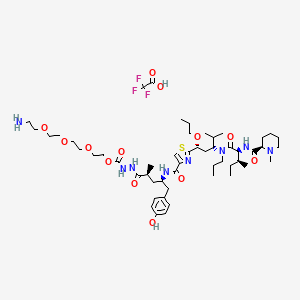

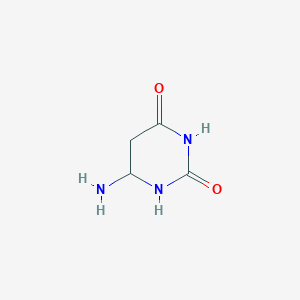

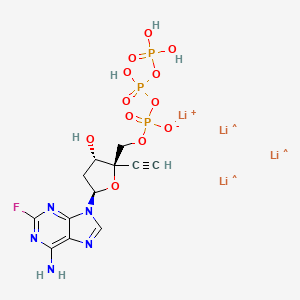

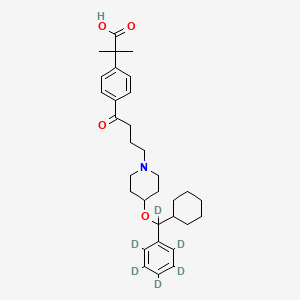
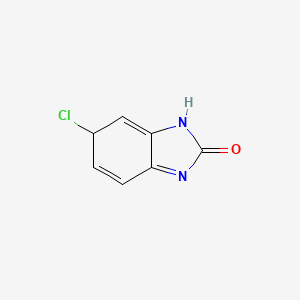
![1,3-Azetidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester](/img/structure/B12363225.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,3-diazinan-2-one](/img/structure/B12363228.png)
